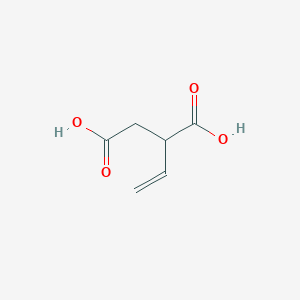
2-Ethenylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylbutanedioic acid, also known as itaconic acid, is an organic compound with the formula C(_6)H(_8)O(_4). It is a dicarboxylic acid with a vinyl group attached to the second carbon of the butanedioic acid chain. This compound is naturally occurring and can be found in various biological systems, including certain fungi and bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethenylbutanedioic acid can be synthesized through several methods. One common method involves the fermentation of carbohydrates using the fungus Aspergillus terreus. The fermentation process typically occurs under aerobic conditions with a controlled pH and temperature to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound often involves the same fermentation process but on a larger scale. The process includes the cultivation of Aspergillus terreus in bioreactors, followed by the extraction and purification of the acid. The use of genetically modified strains of Aspergillus terreus has also been explored to increase the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form itaconic anhydride.
Reduction: The carboxylic acid groups can be reduced to form itaconic alcohol.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Halogenation can be achieved using bromine (Br(_2)) or chlorine (Cl(_2)) under appropriate conditions.
Major Products Formed
Oxidation: Itaconic anhydride.
Reduction: Itaconic alcohol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Ethenylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polymers and resins.
Biology: It is studied for its role in metabolic pathways in certain microorganisms.
Medicine: Research is being conducted on its potential use as a building block for drug synthesis.
Industry: It is used in the production of superabsorbent polymers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethenylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it is involved in the tricarboxylic acid (TCA) cycle, where it acts as an intermediate in the metabolism of carbohydrates. It can also inhibit certain enzymes, such as succinate dehydrogenase, affecting cellular respiration and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Fumaric acid: Another dicarboxylic acid with a similar structure but lacks the vinyl group.
Maleic acid: An isomer of fumaric acid with a cis configuration, whereas fumaric acid has a trans configuration.
Succinic acid: A saturated dicarboxylic acid without the vinyl group.
Uniqueness
2-Ethenylbutanedioic acid is unique due to its vinyl group, which imparts distinct chemical reactivity and properties. This vinyl group allows it to undergo polymerization reactions, making it valuable in the production of various polymers and copolymers.
Propiedades
Número CAS |
105803-30-3 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2-ethenylbutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2,4H,1,3H2,(H,7,8)(H,9,10) |
Clave InChI |
FJZNROVGLPJDEE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


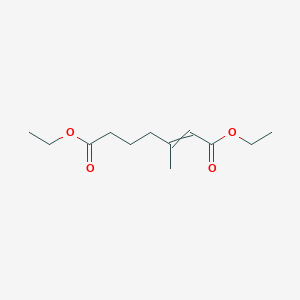
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
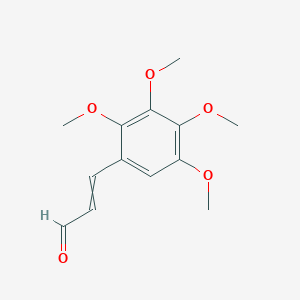
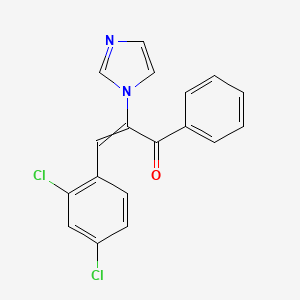
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
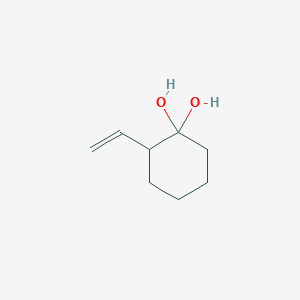
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
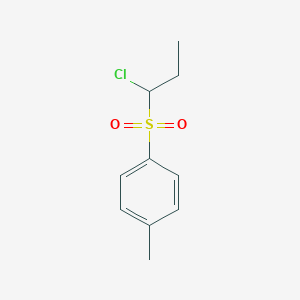
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
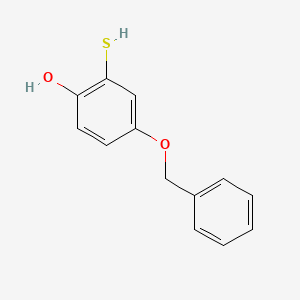
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
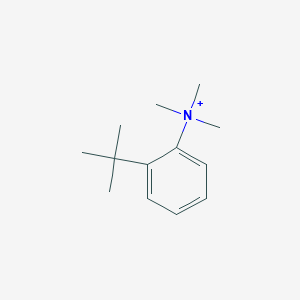
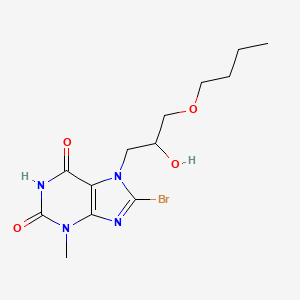
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
